molecular formula C₄₈H₄₇FeP B1145653 Q-Phos CAS No. 312959-24-3

Q-Phos

Cat. No. B1145653
CAS RN: 312959-24-3
M. Wt: 710.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Q-Phos, developed by Professor John Hartwig, is a pentaphenyl (di-tert-butylphosphino)ferrocene . It has emerged as a premier ligand in coupling reactions with its remarkably broad utility in a variety of C–N, C–O, and C–C bond-forming reactions . The pure ligand is exceedingly robust, being stable in air and in solution .


Chemical Reactions Analysis

Q-Phos has proven to be an excellent ligand for the amination of aryl chlorides and bromides of varying electronic character with both primary and secondary amines . It also catalyzes the mild etherification reaction of aryl halides with alkoxide, siloxide, and phenoxide partners . Furthermore, Q-Phos is highly successful for both electron-poor and electron-rich aryl bromides and chlorides .

Scientific Research Applications

Transition Metal Catalyzed Coupling Reactions

Q-Phos, developed by Professor John Hartwig, is an electron-rich, sterically congested monodentate phosphine ligand. It has become a common paradigm in transition metal catalyzed coupling reactions . It has a remarkably broad utility in a variety of C–N, C–O, and C–C bond-forming reactions .

Amination

In combination with common Pd complexes, Q-Phos has proven to be an excellent ligand for the amination of aryl chlorides and bromides of varying electronic character with both primary and secondary amines . The amination reactions typically reach completion in less than 24 hours at temperatures below 100 °C .

Etherification

Palladium complexes of Q-Phos catalyze the mild etherification reaction of aryl halides with alkoxide, siloxide, and phenoxide partners . This catalyst system was also successful in the synthesis of coumarins, via intramolecular etherification .

Suzuki-Miyaura Coupling

Q-Phos is highly successful for both electron-poor and electron-rich aryl bromides and chlorides . Aryl bromides are more reactive, and typically Suzuki couplings with aryl boronic acids proceed at room temperature .

α-Arylation

Q-Phos is an effective ligand for the palladium-catalyzed α-arylation of either diethyl malonate or ethyl cyanoacetate . Decarboxylation of the malonate products provides arylacetic acid derivatives, which are synthetically useful intermediates .

Phosphorus Removal and Recovery

While not directly related to Q-Phos, it’s worth noting that phosphorus, in the form of phosphate, plays an important role in different cellular processes . Various methods have been presented for phosphorus removal and recovery, including chemical precipitation, ion exchange, membrane separation, and adsorption . These technologies can help optimize the performance of phosphorus removal systems, evaluate the treatment cost and benefits, and support select directions for further action .

Mechanism of Action

Target of Action

Q-Phos, also known as pentaphenyl(di-tert-butylphosphino)ferrocene, is a premier ligand used in coupling reactions . Its primary targets are a variety of C–N, C–O, and C–C bond-forming reactions .

Mode of Action

Q-Phos interacts with its targets by facilitating coupling reactions . The exact mechanism of this interaction is complex and depends on the specific reaction conditions and the nature of the reactants involved .

Biochemical Pathways

The biochemical pathways affected by Q-Phos are primarily those involved in the formation of C–N, C–O, and C–C bonds . These bonds are fundamental to a wide range of biochemical processes, including the synthesis of many important biomolecules. The downstream effects of these reactions can be diverse, depending on the specific molecules involved .

Pharmacokinetics

Like many other chemical compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of Q-Phos’s action are primarily related to its role in facilitating coupling reactions . By promoting the formation of C–N, C–O, and C–C bonds, Q-Phos can influence the synthesis of a wide range of biomolecules, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of Q-Phos can be influenced by various environmental factors. While specific data on Q-Phos is limited, it is known that factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of many chemical compounds

properties

{ "Design of the Synthesis Pathway": "The synthesis of Q-Phos can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-chloro-4,6-dimethoxy-1,3,5-triazine", "2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl", "sodium hydride", "tetrahydrofuran", "toluene", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "The first step involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl in the presence of sodium hydride in tetrahydrofuran to form the intermediate product.", "The intermediate product is then reacted with toluene and methanol in the presence of acetic acid to form the next intermediate product.", "The next step involves the reaction of the intermediate product with sodium hydroxide in water to form the final product, Q-Phos.", "The final product is then purified using hydrochloric acid and water to obtain the pure compound." ] }

CAS RN

312959-24-3

Molecular Formula

C₄₈H₄₇FeP

Molecular Weight

710.71

synonyms

1’-[Bis(1,1-dimethylethyl)phosphino]-1,2,3,4,5-pentaphenylferrocene;  1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene;  1’-(Di-tert-butylphosphino)-1,2,3,4,5-pentaphenylferrocene;  CTC-Q-Phos;  Di-tert-butyl(1’,2’,3’,4’,5’-pentaphenylferroceny

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.